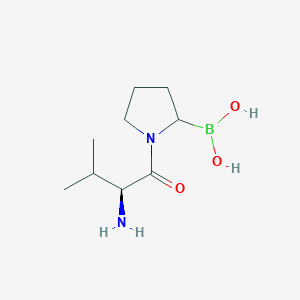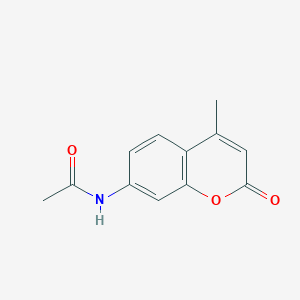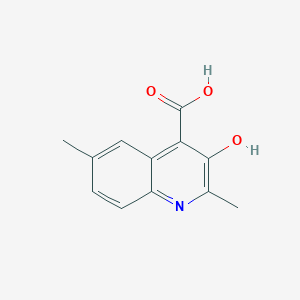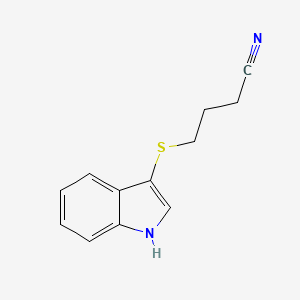
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronsäure ist eine Verbindung, die im Bereich der pharmazeutischen Chemie von großem Interesse ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronsäure beinhaltet typischerweise den Aufbau des Pyrrolidinrings aus verschiedenen cyclischen oder acyclischen Vorläufern. Eine gängige Methode ist die Funktionalisierung vorgebildeter Pyrrolidinringe, wie z. B. Prolin-Derivate . Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren und Reagenzien, um die richtige Stereochemie und eine hohe Ausbeute des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfangreich dokumentiert, aber sie beinhalten wahrscheinlich skalierbare Synthesewege, die für die großtechnische Produktion optimiert werden können. Dies umfasst die Verwendung von automatisierten Synthesegeräten und kontinuierlichen Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Modifikation der Boronsäuregruppe verwendet werden, wobei sie möglicherweise in andere funktionelle Gruppen umgewandelt wird.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was ihre Reaktivität und Stabilität beeinflusst.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und die Verwendung von Lösungsmitteln wie Methanol oder Dichlormethan, um die Reaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation der Boronsäuregruppe zu Boronsäureestern führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronsäure beinhaltet seine Interaktion mit FAP. Die Boronsäuregruppe bildet eine reversible kovalente Bindung mit dem aktiven Zentrum von FAP und hemmt dessen enzymatische Aktivität. Diese Inhibition stört das Tumormikromilieu und macht sie zu einem vielversprechenden Ziel für die Krebstherapie .
Wirkmechanismus
The mechanism of action of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with FAP. The boronic acid group forms a reversible covalent bond with the active site of FAP, inhibiting its enzymatic activity. This inhibition disrupts the tumor microenvironment, making it a promising target for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere boronsäurebasierte Inhibitoren und Pyrrolidinderivate, wie z. B.:
®-Pyrrolidin-2-yl-boronsäure: Ein weiterer FAP-gerichteter Ligand mit ähnlichen Bindungseigenschaften.
Prolin-Derivate: Diese Verbindungen teilen die Pyrrolidinringstruktur und werden in verschiedenen biologischen Anwendungen eingesetzt.
Einzigartigkeit
Was (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronsäure auszeichnet, ist seine spezifische Stereochemie und das Vorhandensein sowohl der Aminosäure- als auch der Boronsäure-funktionellen Gruppen. Diese einzigartige Kombination erhöht ihre Bindungsaffinität und Selektivität für FAP und macht sie zu einer wertvollen Verbindung in der Krebsforschung .
Eigenschaften
CAS-Nummer |
215923-24-3 |
|---|---|
Molekularformel |
C9H19BN2O3 |
Molekulargewicht |
214.07 g/mol |
IUPAC-Name |
[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
InChI-Schlüssel |
FKCMADOPPWWGNZ-MQWKRIRWSA-N |
Isomerische SMILES |
B(C1CCCN1C(=O)[C@H](C(C)C)N)(O)O |
Kanonische SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)




![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
